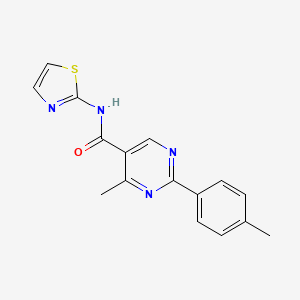

4-methyl-2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamide

Description

4-Methyl-2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a methyl group and a 4-methylphenyl group, along with a thiazolyl moiety attached to the nitrogen atom.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-methylpyrimidine-5-carboxylic acid and 4-methylphenylboronic acid.

Reaction Steps:

The first step involves the formation of the pyrimidine ring through a condensation reaction.

Industrial Production Methods: Large-scale synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the thiazolyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

Oxidation products may include carboxylic acids or ketones.

Reduction products typically result in the formation of alcohols.

Substitution reactions can yield a variety of substituted pyrimidines.

Properties

IUPAC Name |

4-methyl-2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS/c1-10-3-5-12(6-4-10)14-18-9-13(11(2)19-14)15(21)20-16-17-7-8-22-16/h3-9H,1-2H3,(H,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDRGXIKALBUJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(C(=N2)C)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C12H11N3OS

- Molecular Weight : 217.29 g/mol

- IUPAC Name : 4-methyl-2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamide

The structure of the compound includes a pyrimidine ring substituted with a thiazole moiety and a methylphenyl group, which contributes to its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In particular, studies have shown that derivatives of thiazole and pyrimidine can inhibit key protein kinases involved in cancer progression, such as EGFR and HER2. For instance, compounds that share structural features with this compound have demonstrated cytotoxicity against various cancer cell lines, promoting apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound's thiazole component is known for its antimicrobial properties. Research has highlighted similar thiazole derivatives that exhibit activity against a range of pathogens, including bacteria and fungi. This suggests that this compound may also possess antimicrobial effects worthy of further investigation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of compounds related to this compound:

Mechanism of Action

The compound exerts its effects through the inhibition of specific molecular targets. The thiazolyl group interacts with enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the biological system and the specific target involved.

Comparison with Similar Compounds

2-(4-Methylphenyl)-N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamide

4-Methyl-2-(phenyl)-N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamide

Uniqueness: The presence of the 4-methyl group on the phenyl ring distinguishes this compound from its analogs, potentially affecting its binding affinity and biological activity.

This detailed overview provides a comprehensive understanding of 4-Methyl-2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamide, highlighting its synthesis, reactions, applications, and mechanisms

Biological Activity

4-Methyl-2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamide is a compound of interest due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H12N4OS

- Molecular Weight : 272.33 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazole and pyrimidine exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

These results suggest that the compound could serve as a potential antimicrobial agent, particularly against Gram-positive bacteria and certain fungi .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines through the activation of specific pathways.

Mechanism of Action :

- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells.

- Apoptosis Induction : It activates caspase pathways leading to programmed cell death.

- Inhibition of Tumor Growth : In animal models, it has shown a reduction in tumor size.

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a significant decrease in cell viability. The IC50 value was determined to be around 15 µM, indicating potent activity against this cancer type .

Study 2: Anti-inflammatory Effects

The compound has also been tested for anti-inflammatory activity using carrageenan-induced paw edema models in rats. Results showed a reduction in inflammation comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) with an inhibition percentage of approximately 50% at a dose of 10 mg/kg .

Q & A

Q. What orthogonal assays validate target engagement in complex biological systems?

- Methodological Answer :

- CETSA : Cellular thermal shift assays confirm target binding by stabilizing proteins upon ligand interaction.

- SPR : Surface plasmon resonance quantifies binding kinetics (KD, kon/koff) for the compound vs. recombinant kinases.

- CRISPR Knockout : Ablate putative targets (e.g., EGFR) and assess loss of compound activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.